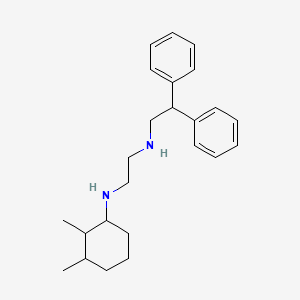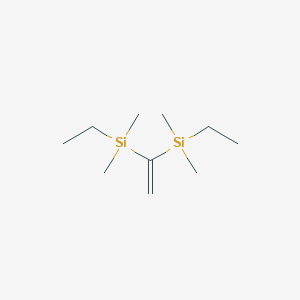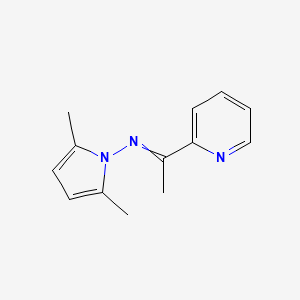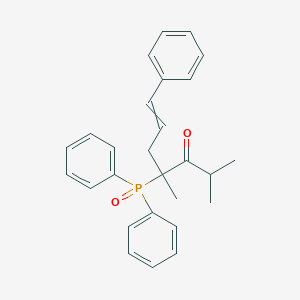
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N'-(2,2-diphenylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)-: is a complex organic compound known for its unique structural properties This compound features a 1,2-ethanediamine backbone with two distinct substituents: a 2,3-dimethylcyclohexyl group and a 2,2-diphenylethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- typically involves multi-step organic reactions. One common approach is as follows:
Starting Materials: The synthesis begins with 1,2-ethanediamine, 2,3-dimethylcyclohexanone, and 2,2-diphenylethylamine.
Step 1: The 2,3-dimethylcyclohexanone is reacted with 1,2-ethanediamine under acidic conditions to form an intermediate imine.
Step 2: The intermediate imine is then reduced using a reducing agent such as sodium borohydride to form the corresponding amine.
Step 3: The resulting amine is then reacted with 2,2-diphenylethylamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed.
Analyse Des Réactions Chimiques
Types of Reactions
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to form reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the substituents is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, under basic or acidic conditions.
Major Products Formed
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Reduced amine derivatives.
Substitution: Substituted amine derivatives with new functional groups.
Applications De Recherche Scientifique
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2-phenylethyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylpropyl)-
- 1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylbutyl)-
Uniqueness
1,2-Ethanediamine, N-(2,3-dimethylcyclohexyl)-N’-(2,2-diphenylethyl)- is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both a cyclohexyl and a diphenylethyl group allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
627519-20-4 |
|---|---|
Formule moléculaire |
C24H34N2 |
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N'-(2,3-dimethylcyclohexyl)-N-(2,2-diphenylethyl)ethane-1,2-diamine |
InChI |
InChI=1S/C24H34N2/c1-19-10-9-15-24(20(19)2)26-17-16-25-18-23(21-11-5-3-6-12-21)22-13-7-4-8-14-22/h3-8,11-14,19-20,23-26H,9-10,15-18H2,1-2H3 |
Clé InChI |
YJHDCJJHTWUNIS-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC(C1C)NCCNCC(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzenesulfonamide, N-[4-chloro-5-(methylamino)-2-thiazolyl]-](/img/structure/B14216876.png)
![5-[5-(10-Iododecyl)thiophen-2-yl]-2-(5-octylthiophen-2-yl)-1,3-thiazole](/img/structure/B14216882.png)
![3-[Methyl(4-phenoxyphenyl)amino]propane-1,2-diol](/img/structure/B14216884.png)

![2-(Ethylsulfanyl)-5-[(2,4,6-trimethylphenyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B14216895.png)

![Benzenesulfonamide, 4-[3-(4-chlorophenoxy)-1-piperidinyl]-](/img/structure/B14216912.png)
![1,2,4-Triazolo[4,3-a]pyrimidine, 5,7-dimethyl-3-(4-nitrophenyl)-](/img/structure/B14216932.png)

![[(3S,7S,8S,9S,10R,11R,13S,14S)-3,7-bis(methoxycarbonyloxy)-10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-11-yl] methyl carbonate](/img/structure/B14216941.png)
![6-Methylspiro[3.4]octan-5-one](/img/structure/B14216948.png)
![6-Chloro-3-[2-(2-methoxyphenyl)ethyl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B14216949.png)

